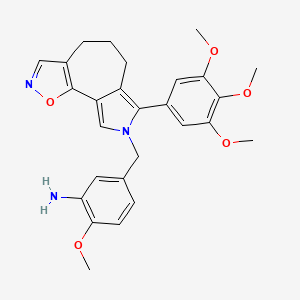
Apoptosis inducer 12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apoptosis Inducer 12 is a chemical compound known for its ability to induce programmed cell death, or apoptosis, in various cell types. This compound is particularly significant in cancer research, where it is used to trigger the death of cancer cells, thereby inhibiting tumor growth and proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 12 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Apoptosis Inducer 12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
Apoptosis Inducer 12 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies of cell death mechanisms and cellular responses to stress.
Medicine: Investigated for its potential in cancer therapy, particularly in inducing apoptosis in cancer cells to inhibit tumor growth.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
The mechanism of action of Apoptosis Inducer 12 involves the activation of specific molecular pathways that lead to programmed cell death. This compound targets key proteins and enzymes involved in the apoptosis process, such as caspases and Bcl-2 family proteins. By modulating the activity of these molecules, this compound triggers a cascade of events that result in cell death .
Vergleich Mit ähnlichen Verbindungen
Paclitaxel: Known for its ability to stabilize microtubules and induce apoptosis in cancer cells.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and induces apoptosis.
Cisplatin: A platinum-based drug that causes DNA crosslinking and apoptosis
Uniqueness: Apoptosis Inducer 12 is unique in its specific targeting of mitochondrial pathways and its ability to induce apoptosis through both intrinsic and extrinsic pathways. This dual mechanism of action makes it a versatile and potent agent in cancer research and therapy .
Eigenschaften
Molekularformel |
C27H29N3O5 |
|---|---|
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
2-methoxy-5-[[11-(3,4,5-trimethoxyphenyl)-3-oxa-4,12-diazatricyclo[8.3.0.02,6]trideca-1(13),2(6),4,10-tetraen-12-yl]methyl]aniline |
InChI |
InChI=1S/C27H29N3O5/c1-31-22-9-8-16(10-21(22)28)14-30-15-20-19(7-5-6-17-13-29-35-26(17)20)25(30)18-11-23(32-2)27(34-4)24(12-18)33-3/h8-13,15H,5-7,14,28H2,1-4H3 |
InChI-Schlüssel |
VETZUTHWHOHZKF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2C=C3C(=C2C4=CC(=C(C(=C4)OC)OC)OC)CCCC5=C3ON=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


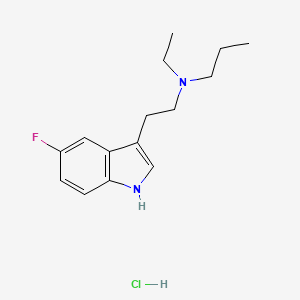
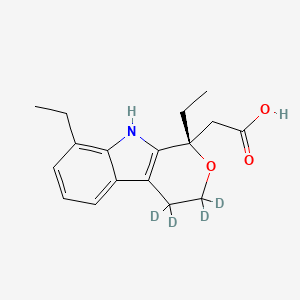
![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
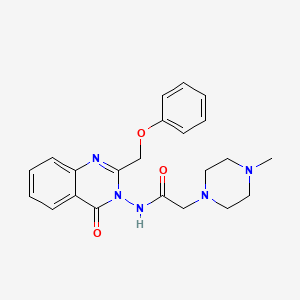
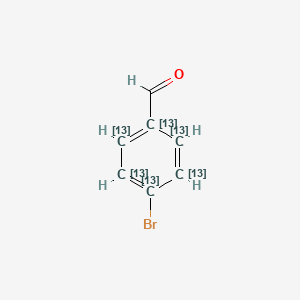
![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
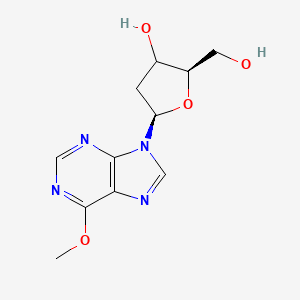
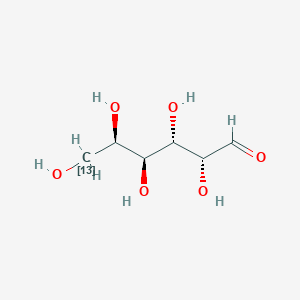
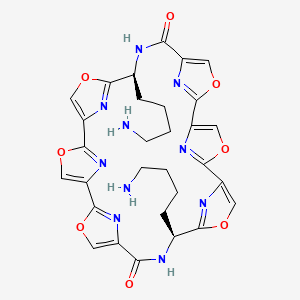
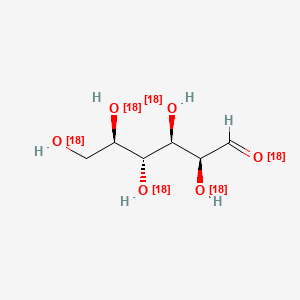
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
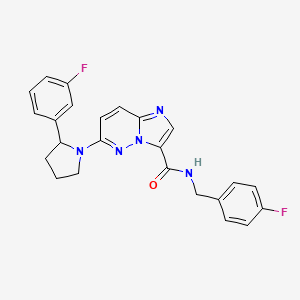
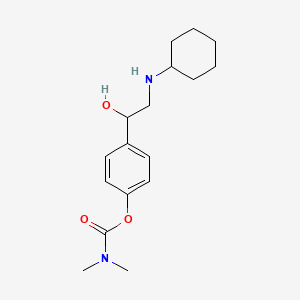
![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)
